molecular formula C10H12ClN3O B1418377 Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride CAS No. 1158371-89-1

Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride

Cat. No.: B1418377
CAS No.: 1158371-89-1
M. Wt: 225.67 g/mol
InChI Key: VMTRWBPIDRYMDZ-UHFFFAOYSA-N
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Description

Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain oxidoreductase enzymes, which are involved in redox reactions within cells . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, it affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, interfering with the replication process and leading to cell cycle arrest . Additionally, this compound inhibits specific enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . These interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that its efficacy in inducing apoptosis and inhibiting cell proliferation remains consistent over several weeks . Its stability and activity may decrease over extended periods, necessitating proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize side effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and the nucleus . This localization is essential for its activity, as it allows the compound to interact with its molecular targets effectively .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly found in the mitochondria, where it can induce mitochondrial dysfunction and trigger apoptosis . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRWBPIDRYMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158371-89-1
Record name methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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